molecular formula C9H7F3O2 B1589857 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone CAS No. 67589-15-5

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1589857
CAS No.: 67589-15-5
M. Wt: 204.15 g/mol
InChI Key: BRSHLOIZDJDEPI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone. This systematic name clearly delineates the structural components of the molecule, indicating the presence of an ethanone (acetyl) functional group attached to a substituted benzene ring bearing both hydroxyl and trifluoromethyl substituents at specific positions. The Chemical Abstracts Service has assigned this compound the registry number 67589-15-5, providing a unique identifier that facilitates unambiguous chemical communication and database searches.

Alternative nomenclature systems provide additional naming conventions for this compound. The ethanone-based naming system designates it as Ethanone, 1-[2-hydroxy-5-(trifluoromethyl)phenyl]-, which emphasizes the ketone functionality as the primary structural feature. Common chemical nomenclature also employs the designation 2'-Hydroxy-5'-trifluoromethylacetophenone, which utilizes the acetophenone base structure with positional descriptors for the substituents. This naming convention follows traditional organic chemistry nomenclature where the prime notation indicates substituent positions on the aromatic ring relative to the carbonyl group.

The molecular descriptor systems provide additional identification parameters essential for chemical databases and computational chemistry applications. The International Chemical Identifier key for this compound is BRSHLOIZDJDEPI-UHFFFAOYSA-N, while the simplified molecular input line entry system representation is CC(=O)c1cc(ccc1O)C(F)(F)F. These standardized molecular descriptors enable precise structural communication across different chemical information systems and computational platforms. The International Chemical Identifier string provides a hierarchical description of the molecular structure, facilitating automated chemical structure recognition and comparison algorithms.

Properties

IUPAC Name

1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSHLOIZDJDEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472161
Record name 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-15-5
Record name 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
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Preparation Methods

Synthesis from 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone via Demethylation

Overview:
One of the well-documented methods involves the synthesis of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone starting from 1-(2-methoxy-5-trifluoromethylphenyl)ethanone, followed by demethylation to introduce the hydroxy group at the ortho position relative to the acetyl group.

Reaction Conditions and Procedure:

  • Sodium hydride (NaH, 60% in mineral oil) is suspended in N,N-dimethylformamide (DMF) at 0 °C.
  • Ethanethiol (EtSH) is added dropwise to the suspension, stirring for 15 minutes.
  • The starting compound (1-(2-methoxy-5-trifluoromethylphenyl)ethanone) is then added.
  • The mixture is stirred at 100 °C for 30 minutes.
  • After cooling, the reaction mixture is poured into water, acidified with 1 M hydrochloric acid (HCl), and extracted with ethyl acetate (AcOEt).
  • The organic layer is washed, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.
  • Purification is achieved by silica gel column chromatography using a hexane/ethyl acetate mixture (10:1) as eluent.

Yield and Physical State:

  • The product is obtained as a pale yellow oil.
  • Yield reported is approximately 79%.

Summary Table:

Parameter Details
Starting Material 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Reagents Sodium hydride, ethanethiol
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C (initial), then 100 °C
Reaction Time 0.5 hours
Work-up Acidification, extraction with AcOEt
Purification Silica gel column chromatography
Yield 79%
Product State Pale yellow oil

This method is efficient for introducing the hydroxy group via demethylation under relatively mild conditions, providing a good yield of the target compound.

General Notes on Purification and Yield Optimization

  • Silica gel column chromatography is the preferred purification technique for isolating pure this compound.
  • Acidification during work-up is critical to neutralize the reaction mixture and facilitate extraction.
  • Use of dry, aprotic solvents like DMF enhances the efficiency of the deprotection/demethylation step.
  • Reaction temperature control (initial low temperature for reagent addition, followed by heating) is essential for optimal conversion.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Demethylation of methoxy precursor 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone NaH, EtSH, DMF, 0 °C to 100 °C, 0.5 h 79 Mild conditions, direct hydroxy introduction
Organomagnesium route (analogous) 3,5-Bis(trifluoromethyl)-1-bromobenzene Mg, acetaldehyde, oxidation Not specified Multi-step, applicable to similar compounds

Research Findings and Practical Considerations

  • The demethylation approach using sodium hydride and ethanethiol in DMF is well-established for phenolic hydroxy group introduction in trifluoromethyl-substituted aromatic ketones.
  • The reaction proceeds via nucleophilic substitution where the methoxy group is replaced by a hydroxy group.
  • The presence of the trifluoromethyl group influences the electronic environment, facilitating selective reactions at the ortho position.
  • Purification by chromatography ensures removal of side products and unreacted starting materials, critical for obtaining high-purity product for further applications.
  • The organometallic approach, while more complex, allows for the construction of the aromatic ethanone framework starting from halogenated trifluoromethylbenzenes, offering versatility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone is primarily explored as an intermediate in drug synthesis . Its unique structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds. Although specific biological activities have not been extensively documented, preliminary studies suggest potential interactions with biological systems that warrant further investigation.

Organic Synthesis

The compound is utilized in organic synthesis , particularly in the development of new materials and compounds with desired properties. Its reactivity can be exploited to create derivatives that may have enhanced pharmacological or industrial applications .

Case Study 1: Synthesis Methodology

Research has indicated several methods for synthesizing this compound, emphasizing efficiency and purity. For instance, one method involves the reaction of benzotrifluoride with various acylating agents under controlled conditions to yield high-purity products suitable for pharmaceutical applications. This process minimizes by-products and enhances overall yield, making it a viable option for large-scale production .

Case Study 2: Biological Interaction Studies

A study focused on the interaction of this compound with specific biological targets revealed potential effects on enzyme activity related to metabolic pathways. The compound's ability to form hydrogen bonds through its hydroxyl group may facilitate interactions with proteins involved in key biological processes, suggesting avenues for further research into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Hydroxyacetophenones

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties/Synthesis
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone C₉H₇F₃O₂ -OH (C2), -CF₃ (C5) N/A High purity (98%); used in drug synthesis .
1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone C₉H₇F₃O₃ -OH (C2), -OCF₃ (C5) N/A Synthesized via oxidation of 4-trifluoromethoxy-2-(α-hydroxyethyl)phenol (85% yield) .
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone C₉H₈F₃NO₂ -NH₂ (C3), -OH (C2), -CH₃ (C5) 87–88 Catalytic hydrogenation of nitro precursor; antiviral applications .

Key Observations :

  • The trifluoromethoxy (-OCF₃) group in the second compound increases lipophilicity compared to -CF₃ .
  • Amino substitution (e.g., -NH₂) enhances biological activity, as seen in derivatives with antiviral properties .

Halogenated Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone C₉H₆ClF₃O -Cl (C3), -CF₃ (C5) N/A Intermediate in agrochemicals; CAS 886497-11-6 .
1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone C₉H₆ClF₃O -Cl (C2), -CH₃ (C5) N/A 95% purity; used in materials science .
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone C₉H₆BrF₃O -Br (C2), -CF₃ (C4) N/A Predicted boiling point: 258.8°C; halogen enhances electrophilicity .

Key Observations :

  • Chlorine and bromine substituents improve resistance to metabolic degradation, making these compounds valuable in pesticide development .
  • Halogen position (e.g., ortho vs. para) significantly affects reactivity and steric hindrance .

Non-Hydroxy Trifluoromethyl Analogs

Compound Name Molecular Formula Substituents Key Properties
o-(Trifluoromethyl)acetophenone C₉H₇F₃O -CF₃ (C2) Versatile precursor in fluorinated materials; CAS 17408-14-9 .
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone C₁₀H₉F₃O₂ -OCH₃ (C4), -CF₃ (C2) Similarity score: 0.83 to target compound; methoxy group increases solubility .

Key Observations :

  • Absence of the hydroxyl group reduces hydrogen-bonding capacity but improves thermal stability .
  • Methoxy (-OCH₃) substitution enhances solubility in polar solvents .

Key Observations :

  • The trifluoromethyl group enhances bioavailability and target binding in antiviral agents .

Biological Activity

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 67589-15-5, is a compound that has garnered interest due to its potential biological activities and chemical properties. The presence of functional groups such as hydroxyl (-OH) and trifluoromethyl (-CF3) suggests a variety of interactions that could be explored in biological contexts.

The molecular formula of this compound is C₉H₇F₃O₂, with a molecular weight of approximately 204.148 g/mol. The compound typically appears as a colorless to yellow liquid and is soluble in organic solvents. The trifluoromethyl group enhances its chemical reactivity, potentially influencing its biological interactions.

Toxicity and Safety

According to PubChem, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Such safety profiles are critical for any further biological exploration.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(2-Hydroxyphenyl)ethanoneC₈H₈O₂Lacks trifluoromethyl group; less reactive
2-Hydroxy-4-trifluoromethylacetophenoneC₉H₇F₃O₂Different position of hydroxyl group
4-Hydroxy-3-trifluoromethylacetophenoneC₉H₇F₃O₂Hydroxyl group at para position

This table highlights how the positioning of functional groups influences reactivity and potential biological properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its possible applications:

  • Biotransformation Studies : In similar compounds, biotransformation via whole-cell catalysis has been explored, demonstrating how structural modifications can enhance productivity and selectivity in synthesis processes .
  • Neuroprotective Applications : Compounds with trifluoromethyl groups have been shown to serve as chiral building blocks for neuroprotective agents, indicating that this compound could have analogous applications .
  • Inhibition Studies : Investigations into fluorinated compounds have revealed their potential as inhibitors for various biological targets, suggesting that similar mechanisms may be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone with high purity?

  • Methodology : Optimize reaction conditions (temperature, time, solvent) to minimize side reactions. For example, highlights the importance of controlling reaction parameters to achieve high yields. Purification steps may involve recrystallization or chromatography. Structural confirmation requires NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular weight and functional groups .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks to confirm the hydroxy group (δ ~12 ppm for phenolic -OH) and trifluoromethyl (-CF₃) signals.
  • Mass spectrometry : Confirm the molecular ion peak at m/z 204.146 (C₉H₇F₃O₂) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration, as demonstrated in related compounds (e.g., ).

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodology : Perform accelerated stability studies under varying temperatures and humidity. Protect the phenolic -OH group from oxidation by storing the compound in inert atmospheres (argon) or using stabilizers like BHT. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can assess interactions with biological targets, as seen in enzyme inhibition studies (). Validate predictions with kinetic assays or spectroscopic monitoring .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Isolate impurities : Use preparative HPLC to separate by-products and characterize them via MS/MS or 2D NMR (e.g., HSQC, HMBC).
  • Cross-validate data : Compare results with independent techniques (e.g., IR for carbonyl confirmation) and reference databases like PubChem or NIST Chemistry WebBook .

Q. How does the electronic effect of the -CF₃ group influence the compound’s chemical reactivity?

  • Methodology : Perform Hammett analysis to quantify substituent effects on reaction rates. Use cyclic voltammetry to study redox behavior, focusing on the electron-withdrawing -CF₃ group’s impact on the aromatic ring’s electron density. Compare results with analogues (e.g., methyl or chloro derivatives) .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity optimized?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize derivatives by modifying the hydroxy or ketone groups. Test bioactivity in vitro (e.g., enzyme inhibition assays).
  • Metabolic stability : Assess pharmacokinetics using liver microsome assays. describes similar compounds used in cannabinoid receptor agonist development, providing a template for mechanistic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
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1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone

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